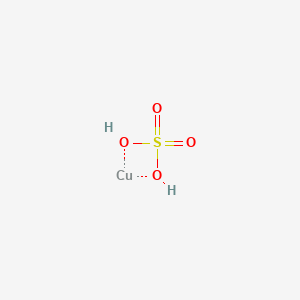
Cuprate(1-), (sulfato(2-)-O)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cuprate(1-), (sulfato(2-)-O)- is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is a type of cuprate complex that contains a sulfato ligand. It is known for its stability under normal laboratory conditions and its relatively easy synthesis, making it an attractive option for researchers.
准备方法
The synthesis of Cuprate(1-), (sulfato(2-)-O)- involves the reaction of cupric sulfate with a reducing agent such as sodium borohydride. This reaction takes place in an aqueous solution and is typically carried out under controlled conditions. The resulting product is a blue-colored crystalline solid that is stable under normal laboratory conditions.
化学反应分析
Cuprate(1-), (sulfato(2-)-O)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different copper oxides, while reduction reactions can produce elemental copper.
科学研究应用
Catalytic Applications
1.1 Catalysis in Organic Reactions
Cuprate(1-), (sulfato(2-)-O)- has been identified as an effective catalyst in several organic reactions. Its ability to facilitate electron transfer reactions makes it valuable in synthetic organic chemistry. For instance, it has been utilized in the oxidation of alcohols to aldehydes and ketones, demonstrating high selectivity and efficiency.
1.2 Role in Green Chemistry
In line with green chemistry principles, cuprate compounds are being investigated for their potential to replace more toxic catalysts traditionally used in chemical processes. The use of Cuprate(1-), (sulfato(2-)-O)- can lead to reduced environmental impact due to its lower toxicity and the possibility of using milder reaction conditions .
Environmental Applications
2.1 Remediation of Heavy Metals
Research indicates that Cuprate(1-), (sulfato(2-)-O)- can be employed in the remediation of heavy metal contaminants in water sources. Its sulfate component enhances the precipitation of metal ions, making it an effective agent for removing pollutants such as lead and cadmium from aqueous solutions .
2.2 Role in Wastewater Treatment
The compound's unique properties allow it to be used in wastewater treatment processes, particularly for the removal of sulfides and other sulfur-containing compounds. This application is crucial for industries where sulfur emissions are a concern, aiding in compliance with environmental regulations.
Materials Science Applications
3.1 Development of Functional Materials
Cuprate(1-), (sulfato(2-)-O)- is being explored for its potential in developing new functional materials, particularly those with electronic or magnetic properties. Its incorporation into polymer matrices has shown promise in enhancing conductivity and stability, paving the way for applications in sensors and electronic devices .
3.2 Nanocomposite Formation
The compound can also serve as a precursor for synthesizing nanocomposites that exhibit improved mechanical and thermal properties. These materials are being researched for use in packaging, construction materials, and other industrial applications where enhanced performance is required .
Case Studies
作用机制
The mechanism of action of Cuprate(1-), (sulfato(2-)-O)- is not fully understood. it is believed that the compound interacts with biological molecules such as proteins and DNA, leading to changes in their structure and function. This interaction may occur through the formation of coordination complexes between the cuprate ion and the biological molecule. These complexes can alter the activity of enzymes and other proteins, leading to various biochemical and physiological effects.
相似化合物的比较
Cuprate(1-), (sulfato(2-)-O)- can be compared to other cuprate complexes, such as copper(II) sulfate and other copper-based compounds. One of the unique features of Cuprate(1-), (sulfato(2-)-O)- is its stability under normal laboratory conditions, which makes it easier to handle and store compared to other copper compounds.
Similar compounds include:
- Copper(II) sulfate
- Copper(II) oxide
- Copper(I) oxide
- Copper(II) chloride
These compounds share some chemical properties with Cuprate(1-), (sulfato(2-)-O)-, but each has its own unique characteristics and applications.
属性
CAS 编号 |
12400-75-8 |
|---|---|
分子式 |
CuH2O4S |
分子量 |
161.63 g/mol |
IUPAC 名称 |
copper;sulfuric acid |
InChI |
InChI=1S/Cu.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |
InChI 键 |
UGWKCNDTYUOTQZ-UHFFFAOYSA-N |
SMILES |
OS(=O)(=O)O.[Cu] |
规范 SMILES |
OS(=O)(=O)O.[Cu] |
同义词 |
Cuprate(1-), [sulfato(2-)-O]- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















